molecular formula C10H21N3S B11077704 5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

Cat. No.: B11077704
M. Wt: 215.36 g/mol
InChI Key: SZLPPHMQUGYSKB-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound containing a triazolidine ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate amines with carbon disulfide and alkyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolidine derivatives.

Scientific Research Applications

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is unique due to its specific structural features, including the triazolidine ring and thione group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H21N3S

Molecular Weight

215.36 g/mol

IUPAC Name

5-ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C10H21N3S/c1-5-10(4)11-9(14)13(12-10)7-6-8(2)3/h8,12H,5-7H2,1-4H3,(H,11,14)

InChI Key

SZLPPHMQUGYSKB-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)N(N1)CCC(C)C)C

Origin of Product

United States

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